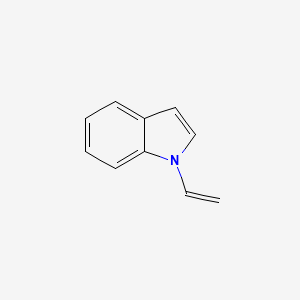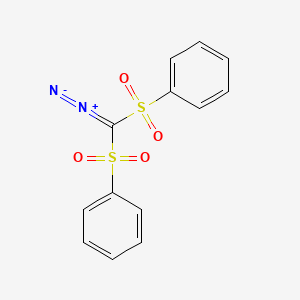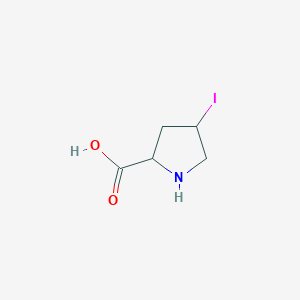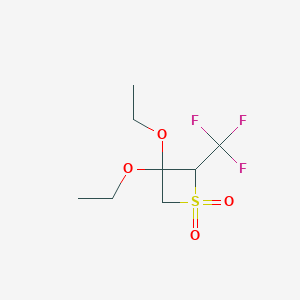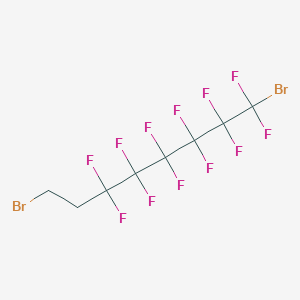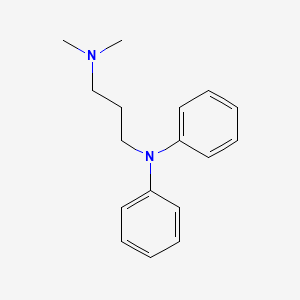
1,3-Propanediamine, N,N-dimethyl-N',N'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- is an organic compound with the molecular formula C17H22N2 It is a derivative of 1,3-propanediamine where the hydrogen atoms on the nitrogen atoms are replaced by dimethyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- can be synthesized through a multi-step process involving the reaction of 1,3-propanediamine with dimethylamine and diphenylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,3-propanediamine, N,N-dimethyl-N’,N’-diphenyl- involves the use of large-scale reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced techniques such as high-pressure liquid chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl or diphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-propanediamine, N,N-dimethyl-N’,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: A simpler derivative with only dimethyl groups.
1,3-Propanediamine, N,N-diphenyl-: A derivative with only diphenyl groups.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with different substituents.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry.
Propiedades
Número CAS |
2095-74-1 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
N,N-dimethyl-N',N'-diphenylpropane-1,3-diamine |
InChI |
InChI=1S/C17H22N2/c1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
Clave InChI |
FTUYMJDJFCWGRF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
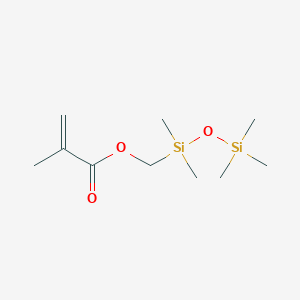
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
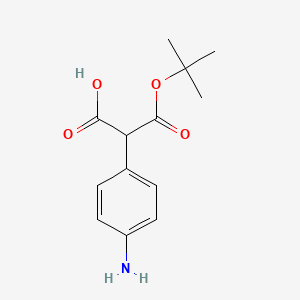
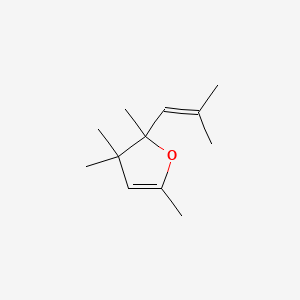



![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
